molecular formula C13H10N4O2S B2601188 N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 775316-95-5

N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2601188
CAS RN: 775316-95-5
M. Wt: 286.31
InChI Key: WPBAQVJQFAZNTB-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have numerous applications in fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a flurbiprofen derivative was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. For instance, the structure of a flurbiprofen derivative was characterized via 1H, 13C, UV, IR, and mass spectral data . Additionally, Hirshfeld surface analysis with 2D fingerprint plot (FP) and the interaction energies (CE-B3LYP/6–31 G (d, p)) were obtained with CrystalExplorer17.5 .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For instance, the IR spectrum of a derivative showed peaks at various frequencies corresponding to different functional groups .

Scientific Research Applications

Anti-Tubercular Activity

Recent synthetic developments of benzothiazole-based compounds have shown promising results in the fight against tuberculosis. The inhibitory concentrations of these new molecules have been compared with standard reference drugs, revealing better inhibition potency against M. tuberculosis. The synthesis of benzothiazole derivatives has been achieved through various pathways, including diazo-coupling and molecular hybridization techniques .

Anti-Inflammatory Properties

Novel benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives have shown high IC50 values for COX-1 inhibition and excellent COX-2 selectivity indices. These findings are supported by molecular docking studies, which provide a three-dimensional view of the ligand binding to its protein receptor .

Anti-Parkinsonian Agents

Benzothiazole derivatives have been designed and synthesized as potential anti-Parkinsonian agents. These compounds have been evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice, aiming to discover novel agents with an improved pharmacological profile .

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated as antibacterial agents. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some exhibiting promising activity against Staphylococcus aureus. ADMET calculations have indicated a favorable pharmacokinetic profile for these compounds .

Optical Materials

Hydrazonylsulfones and their iminotautomers, which include benzothiazole derivatives, have been studied for their potential as optical materials. Structural studies have been carried out on these compounds, revealing significant intermolecular interactions that stabilize their solid state .

Antimicrobial Activity Screening

The synthesized benzothiazole derivatives have been screened for antimicrobial activity, indicating their potential use in this field .

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. Future research could focus on exploring their potential in other applications, improving their synthesis methods, and investigating their mechanism of action in more detail .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-17-11(18)7-6-9(16-17)12(19)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAQVJQFAZNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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